
3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CSF-DAS and has a unique chemical structure that makes it a promising candidate for many scientific applications.
Applications De Recherche Scientifique
Efficient Synthesis of Azetidines
Azetidines, including those derived from "3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine," have been synthesized through innovative methods that enhance yield and applicability in drug development. For instance, the use of (2-bromoethyl)sulfonium triflate has facilitated the cyclization of arylglycine derivatives to azetidines in a simple, mild, and high-yielding process (Fritz et al., 2012).
Antithrombotic Effects
Research into derivatives of "this compound" has shown significant potential in the development of antithrombotic agents. For example, the optimization of ethyl 6-aminonicotinate acyl sulfonamides, which are potent antagonists of the P2Y12 receptor, has led to the identification of compounds with antithrombotic effects without the corresponding increase in bleeding risk, highlighting their therapeutic potential (Bach et al., 2013).
Safety and Energetic Properties
The development of a highly energetic building block, 3-(Bromoethynyl)azetidine, required for the production of certain APIs, underscores the importance of chemical process development in ensuring safety and efficacy in pharmaceutical manufacturing. This includes the identification of suitable counterions to mitigate energetic properties and the comprehensive safety study of the compound's potential explosive characteristics (Kohler et al., 2018).
Catalysis and Synthesis Techniques
Research has also focused on catalysis and innovative synthesis techniques involving azetidine derivatives. For example, gold(I)-catalyzed cascades have been utilized for the synthesis of pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidines, demonstrating the versatility of these compounds in organic synthesis and their potential for generating complex heterocyclic structures (Pertschi et al., 2017).
Radioligands for PET Imaging
The synthesis of radioligands for positron emission tomography (PET) imaging, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, illustrates the application of azetidine derivatives in biomedical imaging. These compounds have shown promise in imaging central nicotinic acetylcholine receptors, offering insights into neurological conditions and potential pathways for therapeutic intervention (Doll et al., 1999).
Propriétés
IUPAC Name |
3-cyclohexylsulfonyl-1-(2,6-difluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S2/c16-13-7-4-8-14(17)15(13)24(21,22)18-9-12(10-18)23(19,20)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCVVEXSKXWXSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

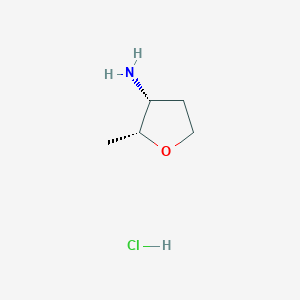
![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)

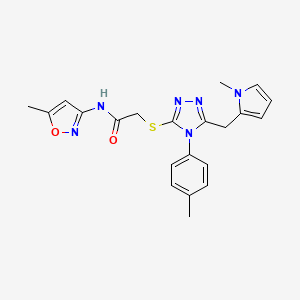
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)
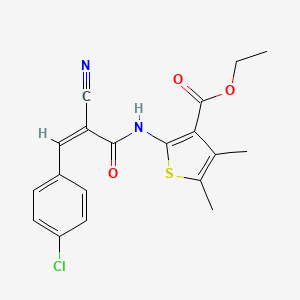
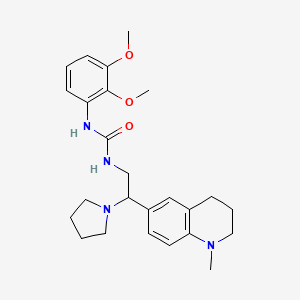
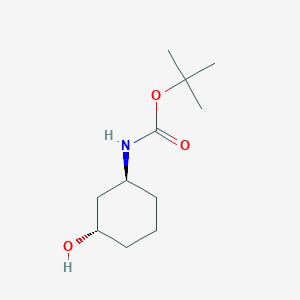
![Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2406834.png)

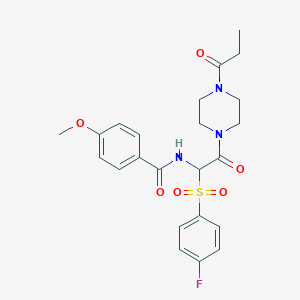
![Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2406839.png)